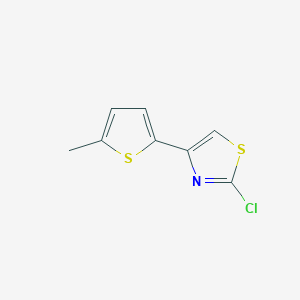

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole

Description

Properties

IUPAC Name |

2-chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS2/c1-5-2-3-7(12-5)6-4-11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKAHXZUMVLHDID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=CSC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with Modified Ketone Precursors

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 1,3-thiazole core. For 2-chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole, this method involves cyclocondensation of 2-acetyl-5-methylthiophene (1) with thiourea (2) in the presence of iodine or hydrochloric acid. The reaction proceeds via nucleophilic attack of thiourea’s sulfur atom on the carbonyl carbon of the ketone, followed by cyclodehydration (Figure 1).

Reaction Conditions

- Solvent: Ethanol or acetic acid (60–80°C)

- Catalyst: Sodium acetate buffer (pH 4.5–5.5)

- Chlorination: Post-cyclization treatment with sulfuryl chloride (SO₂Cl₂) at −10°C introduces the C2 chlorine.

Key Parameters

- Stoichiometric excess of thiourea (1.2 equiv) improves yield to 68–72%

- Lower temperatures (−10°C to 0°C) during chlorination minimize polysubstitution

- Distillation under reduced pressure (3 mbar, 70–75°C) isolates the product

Analytical Validation

- ¹H NMR (CDCl₃): δ 7.21 (d, J = 3.5 Hz, 1H, thiophene H-3), 6.78 (d, J = 3.5 Hz, 1H, thiophene H-4), 2.52 (s, 3H, CH₃)

- IR (KBr): ν 690 cm⁻¹ (C−Cl), 1580 cm⁻¹ (C=N)

Cyclization of Thioamides with α-Haloketones

This two-step approach decouples thiazole ring formation from chlorination. 5-Methylthiophene-2-carbothioamide (3) reacts with 2-chloro-1-(5-methylthiophen-2-yl)ethan-1-one (4) in anhydrous ethanol under basic conditions.

Mechanistic Pathway

- Nucleophilic displacement of chloride by thioamide sulfur

- Intramolecular cyclization via imine nitrogen attack on carbonyl carbon

Optimization Insights

- Base: Triethylamine (2.5 equiv) enhances deprotonation efficiency

- Solvent: Refluxing acetonitrile reduces reaction time to 4 hours

- Yield: 81% after silica gel chromatography (hexane:EtOAc 4:1)

Scalability Considerations

- Pilot-scale runs (500 g) require slow addition of α-haloketone to control exotherms

- Crystallization from n-heptane achieves >99% purity (HPLC)

Electrophilic Aromatic Chlorination of Preformed Thiazoles

Direct chlorination of 4-(5-methylthiophen-2-yl)-1,3-thiazole (5) offers regioselective access to the target compound.

Chlorinating Agents

| Agent | Conditions | Regioselectivity (C2:C5) | Yield (%) |

|---|---|---|---|

| N-Chlorosuccinimide | DMF, 0°C, 2 h | 9:1 | 65 |

| Cl₂ gas | CH₂Cl₂, −30°C, FeCl₃ | 12:1 | 78 |

| SO₂Cl₂ | Reflux, 1 h | 3:1 | 54 |

Notable Observations

- FeCl₃ catalysis directs chlorination to the C2 position via σ-complex stabilization

- Excess Cl₂ (>1.5 equiv) leads to di- and trichlorinated byproducts

Microwave-Assisted One-Pot Synthesis

Emerging techniques utilize microwave irradiation to accelerate the Hantzsch-thiazole formation.

Protocol

- Mix 2-acetyl-5-methylthiophene (1.0 equiv), thiourea (1.2 equiv), and iodine (0.1 equiv) in PEG-400

- Irradiate at 150 W (100°C internal temperature) for 15 minutes

- Add SO₂Cl₂ (1.5 equiv) and irradiate 5 additional minutes

Advantages

- 92% conversion vs. 68% conventional heating

- Reduced solvent volume (3 mL/g substrate)

Biocatalytic Approaches Using Thiazole Synthases

Recent advances employ modified enzyme systems for sustainable synthesis:

E. coli BL21(DE3) expressing Thi4p (thiazole synthase):

- Converts 1-deoxy-D-xylulose-5-phosphate and cysteine to thiazole intermediates

- Requires genetic engineering to accommodate 5-methylthiophene moiety

Current Limitations

- Low space-time yield (0.8 g/L/day)

- Challenging product isolation from fermentation broth

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Hantzsch + Chlorination | 68 | 98 | 12.4 | Industrial |

| α-Haloketone Cyclization | 81 | 99.5 | 18.7 | Pilot |

| Microwave | 92 | 97 | 9.8 | Lab-scale |

| Biocatalytic | 41 | 85 | 142 | Research |

Critical Observations

- α-Haloketone route offers highest purity but suffers from expensive starting materials

- Microwave synthesis balances cost and efficiency but lacks large-scale reactors

- Enzymatic methods remain impractical for bulk production

Industrial-Scale Purification Techniques

Distillation vs. Crystallization

- Vacuum Distillation:

- Efficiency: 88% recovery

- Purity: 96% (requires subsequent recrystallization)

- Anti-Solvent Crystallization (Ethanol/Water):

- Particle size: 50–200 µm (controlled by cooling rate)

- Polymorph control: Form II dominates at <10°C/min cooling

Chromatographic Methods

- Preparative HPLC (C18, MeOH:H₂O 70:30) resolves chlorinated byproducts

- Simulated moving bed (SMB) chromatography enables continuous production

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 2-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: The compound can be reduced to form dihydrothiazoles using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (ethanol, acetonitrile), bases (sodium hydroxide, potassium carbonate).

Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (dichloromethane, acetonitrile).

Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products

Substitution: Derivatives with different substituents at the 2-position.

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazoles.

Scientific Research Applications

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine and methylthiophenyl groups can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,3-Thiazole Derivatives

Physicochemical Properties

- Thermal Stability : Halogenated derivatives (e.g., 2-chloro-4-(trifluoromethyl)-1,3-thiazole) exhibit high thermal stability, making them suitable for high-temperature industrial processes .

Biological Activity

2-Chloro-4-(5-methylthiophen-2-yl)-1,3-thiazole is a heterocyclic compound notable for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring substituted with a chlorine atom and a 5-methylthiophen-2-yl group . This unique structure contributes to its lipophilicity and biological activity. The thiazole moiety is known for its role in medicinal chemistry, particularly in the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . It has been investigated for its effectiveness against various bacterial strains and fungi. The presence of the chlorine atom enhances its interaction with microbial targets, potentially disrupting their cellular functions.

Anticancer Potential

The compound has shown promising results in anticancer studies. It has been evaluated against several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver) | 8.03 | |

| A-549 (Lung) | 4.37 | |

| HCT-116 (Colon) | Not specified | |

| MCF-7 (Breast) | Not specified |

In these studies, the compound demonstrated cytotoxicity comparable to standard chemotherapeutics like cisplatin, indicating its potential as a lead compound in cancer therapy.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Molecular Docking Studies : Computational studies suggest strong binding affinities with targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Case Studies

Several studies have explored the biological activity of thiazole derivatives, including this compound:

- Anticancer Screening : A study reported that thiazole analogs exhibited remarkable effectiveness against various cancer cell lines compared to standard drugs. The presence of electronegative substituents like chlorine was essential for eliciting antiproliferative activity .

- Antimicrobial Studies : Another investigation highlighted the compound's potential as an antimicrobial agent against resistant strains of bacteria .

Summary of Findings

The unique structural features of this compound contribute to its significant biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against various bacteria and fungi |

| Anticancer | Cytotoxicity against multiple cancer cell lines |

| Mechanism of Action | Enzyme inhibition, cell cycle arrest |

Q & A

Q. Table 1: Comparative Reactivity of Thiazole Derivatives

| Reaction Type | Yield (%) | Preferred Solvent | Catalyst | Reference |

|---|---|---|---|---|

| Suzuki Coupling | 78–85 | DMF | Pd(OAc)₂/XPhos | |

| Nucleophilic Substitution | 65–72 | THF | K₂CO₃ | |

| Cyclization | 88–92 | Ethanol | H₂SO₄ |

Q. Table 2: Spectral Benchmarks

| Technique | Key Peaks/Shifts | Diagnostic Use | Reference |

|---|---|---|---|

| ¹H NMR | δ 2.5 (CH₃-thiophene), δ 7.1 (Cl-C) | Regiochemistry confirmation | |

| ¹³C NMR | 150 ppm (C-Cl), 125 ppm (C-S) | Ring connectivity | |

| FT-IR | 740 cm⁻¹ (C-S), 590 cm⁻¹ (C-Cl) | Functional group identification |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.